molecular formula C14H17NO3 B8640813 Benzyl 3-hydroxy-2,3,4,7-tetrahydroazepine-1-carboxylate

Benzyl 3-hydroxy-2,3,4,7-tetrahydroazepine-1-carboxylate

Cat. No. B8640813
M. Wt: 247.29 g/mol
InChI Key: LWHJZVLOSKNYSP-UHFFFAOYSA-N
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Patent
US09339510B2

Procedure details

To a solution of benzyl N-allyl-N-(2-hydroxypent-4-enyl)carbamate (6.10 g, 22.15 mmol, 1.00 Eq) in DCM (400 mL) was added Zhan catalyst 1B (812.63 mg, 1.11 mmol, 0.05 Eq) under N2 protection. The mixture was stirred at 25° C. for 16 hr under N2 protection. Then TLC detected the reaction was completed, the solvent was evaporated, the residue was purified by chromatography (silica gel, eluting with PE:EA=2:1) to afford benzyl 3-hydroxy-2,3,4,7-tetrahydroazepine-1-carboxylate (2.60 g, 10.51 mmol, 47.47% yield) as yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.30-7.46 (m, 5H), 5.63-5.89 (m, 2H), 5.19 (s, 2H), 3.96-4.13 (m, 2H), 3.74-3.90 (m, 2H), 3.54-3.70 (m, 1H), 2.43 (m, 2H).
Name
benzyl N-allyl-N-(2-hydroxypent-4-enyl)carbamate
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst 1B
Quantity
812.63 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:15][CH:16]([OH:20])[CH2:17][CH:18]=[CH2:19])[C:5](=[O:14])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C=C>C(Cl)Cl>[OH:20][CH:16]1[CH2:17][CH:18]=[CH:19][CH2:1][N:4]([C:5]([O:6][CH2:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[O:14])[CH2:15]1

Inputs

Step One
Name
benzyl N-allyl-N-(2-hydroxypent-4-enyl)carbamate
Quantity
6.1 g
Type
reactant
Smiles
C(C=C)N(C(OCC1=CC=CC=C1)=O)CC(CC=C)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
catalyst 1B
Quantity
812.63 mg
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 16 hr under N2 protection
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel, eluting with PE:EA=2:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1CN(CC=CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.51 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 47.47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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